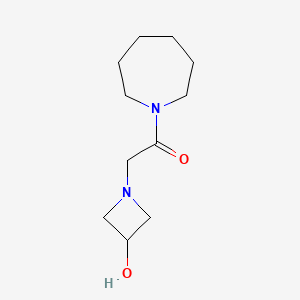

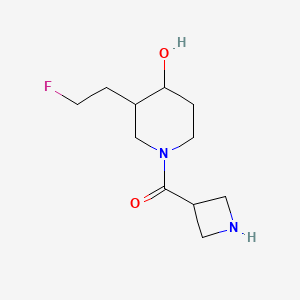

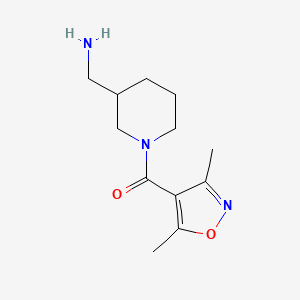

![molecular formula C12H17N5 B1491512 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098013-86-4](/img/structure/B1491512.png)

6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmaceutical Applications: Non-classical Isostere of Indole

The imidazo[1,2-b]pyrazole scaffold can act as a non-classical isostere for indole, which is a core structure in many pharmaceuticals. This substitution can lead to compounds with significantly improved solubility in aqueous media, which is a desirable property for drug development .

Agrochemical Research: Synthesis of Bioactive Molecules

Due to its diverse bioactivities, such as antimicrobial, anti-cancer, and anti-inflammatory properties, this scaffold is of interest in the synthesis of new agrochemicals. It can be used to create molecules that protect crops from pests and diseases while being safe for the environment .

Material Science: Precursor for Push-Pull Dyes

The compound can serve as a precursor for push-pull dyes. These dyes have applications in creating materials with specific light absorption and emission properties, which are useful in solar cells and light-emitting diodes (LEDs) .

Medicinal Chemistry: Improved Drug Solubility

In medicinal chemistry, the ability to improve the solubility of drug candidates is crucial. The imidazo[1,2-b]pyrazole scaffold has shown promise in enhancing the solubility of drugs, which can lead to better absorption and efficacy .

Synthetic Chemistry: Selective Functionalization

The selective functionalization of the imidazo[1,2-b]pyrazole scaffold allows for the creation of a wide variety of derivatives. This versatility is valuable for synthetic chemists who are looking to design new compounds with specific properties .

Green Chemistry: Facile Synthesis

The compound can be synthesized using green chemistry principles, such as the Groebke–Blackburn–Bienaymé reaction, which is a multicomponent reaction that minimizes waste and avoids harsh conditions .

Chemical Library Construction: Diversity-Oriented Synthesis

This scaffold can be used in diversity-oriented synthesis to rapidly construct large libraries of pharmacophores. Such libraries are essential for high-throughput screening in drug discovery .

Comparative Physicochemical Studies

The scaffold can be used to compare the physicochemical properties of matched pairs of compounds. This is important in understanding how small changes in molecular structure can affect a compound’s behavior in biological systems .

Safety and Hazards

Propiedades

IUPAC Name |

6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazole-7-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-2-16-6-7-17-12(16)9(11(13)14)10(15-17)8-4-3-5-8/h6-8H,2-5H2,1H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXHXKFYVIILSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=C(C(=N2)C3CCC3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

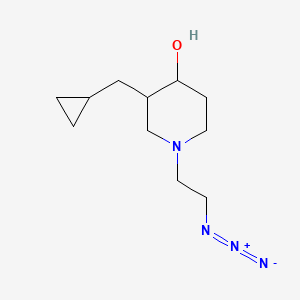

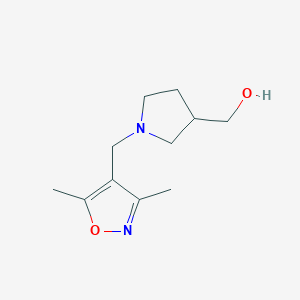

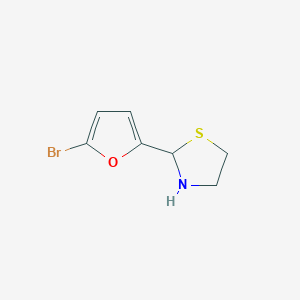

![2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine](/img/structure/B1491432.png)

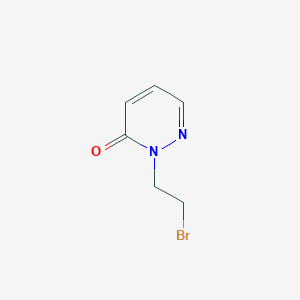

![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)